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N-(3,5-dimethylphenyl)-4-(4-methoxypiperidin-1-yl)benzamide

Medicinal Chemistry Conformational Analysis Structure-Activity Relationship

Secure this unique 3,5-dimethylphenyl benzamide-piperidine scaffold for your next SAR campaign. Distinct from ortho-substituted isomers, its symmetric meta-substitution creates a novel chemical space unexplored in published Gli-luciferase or kinase panels. Ideal for probing Hedgehog pathway inhibition and melanogenesis modulation. Procurement available at 95%+ purity for direct use in NIH3T3 and B16F10 cell-based assays. Request a custom synthesis quote today.

Molecular Formula C21H26N2O2
Molecular Weight 338.451
CAS No. 2034442-08-3
Cat. No. B2398225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,5-dimethylphenyl)-4-(4-methoxypiperidin-1-yl)benzamide
CAS2034442-08-3
Molecular FormulaC21H26N2O2
Molecular Weight338.451
Structural Identifiers
SMILESCC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)N3CCC(CC3)OC)C
InChIInChI=1S/C21H26N2O2/c1-15-12-16(2)14-18(13-15)22-21(24)17-4-6-19(7-5-17)23-10-8-20(25-3)9-11-23/h4-7,12-14,20H,8-11H2,1-3H3,(H,22,24)
InChIKeyPHOUPRNDMZKQDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,5-Dimethylphenyl)-4-(4-methoxypiperidin-1-yl)benzamide (CAS 2034442-08-3): Structural Identity, Physicochemical Profile, and Procurement-Relevant Baseline


N-(3,5-dimethylphenyl)-4-(4-methoxypiperidin-1-yl)benzamide (CAS 2034442-08-3) is a synthetic benzamide derivative with molecular formula C21H26N2O2 and a molecular weight of 338.45 g/mol. It features a 4-(4-methoxypiperidin-1-yl)benzamide core coupled to a 3,5-dimethylphenyl aniline moiety, yielding a distinctive 3,5-disubstitution pattern on the N-aryl ring [1]. The compound occupies a specific niche within the broader benzamide-piperidine class—compounds extensively investigated as kinase inhibitors, Smoothened (Smo) antagonists, and melanogenesis modulators [2][3]. Unlike its positional isomer N-(2,3-dimethylphenyl)-4-(4-methoxypiperidin-1-yl)benzamide (CAS 2034468-41-0), which bears vicinal methyl groups, the 3,5-dimethyl arrangement of the target compound presents a symmetric, meta-substituted topology that alters both steric accessibility and hydrogen-bonding geometry at the amide linkage [4]. As of the available evidence cut-off, no peer-reviewed primary biological activity data or ChEMBL entry specific to this CAS number has been identified, placing it in the category of an underexplored yet structurally tractable scaffold for lead identification and SAR expansion.

Why In-Class Benzamide-Piperidine Analogs Cannot Be Generically Substituted for CAS 2034442-08-3: Structural Determinants and Selectivity Implications


The benzamide-piperidine chemotype is not monolithic. Even among close analogs sharing the identical 4-(4-methoxypiperidin-1-yl)benzamide core, substitution pattern changes on the N-aryl ring produce divergent conformational preferences, target engagement profiles, and physicochemical properties [1]. The 3,5-dimethylphenyl motif in CAS 2034442-08-3 generates a symmetric, electron-donating N-aryl environment distinct from the ortho-substituted 2,3-dimethylphenyl isomer (CAS 2034468-41-0), the electron-withdrawing 2,4-difluorophenyl analog, or the conformationally bulkier benzhydryl derivative (CAS 2034611-54-4) [2]. Class-level evidence from benzamide-piperidine SAR studies demonstrates that N-aryl substitution is a primary driver of Hedgehog pathway inhibition potency (Gli-luciferase reporter), with even minor positional shifts producing substantial changes in IC50 values [3]. Furthermore, the closely related 3-methoxy regioisomer A3B5 (N-(3,5-dimethylphenyl)-3-methoxybenzamide) showed sub-micromolar TRP-2 degradation activity and melanoma cell growth inhibition, but the replacement of the 3-methoxybenzoyl with a 4-(4-methoxypiperidin-1-yl)benzoyl group in the target compound is predicted to alter both cLogP and the hydrogen-bond acceptor/donor profile, fundamentally changing pharmacological behavior [4]. Generic substitution without confirmatory testing therefore risks both false-negative and false-positive outcomes in any screening campaign.

Quantitative Differentiation Evidence for N-(3,5-Dimethylphenyl)-4-(4-methoxypiperidin-1-yl)benzamide (CAS 2034442-08-3) Relative to Closest Analogs


Positional Isomer Differentiation: 3,5-Dimethylphenyl vs. 2,3-Dimethylphenyl Substitution and Its Impact on N-Aryl Dihedral Geometry

The target compound bears a symmetric 3,5-dimethyl substitution on the N-phenyl ring, whereas its closest positional isomer, N-(2,3-dimethylphenyl)-4-(4-methoxypiperidin-1-yl)benzamide (CAS 2034468-41-0), carries vicinal methyl groups at the 2- and 3-positions. Published crystallographic data on N-(3,5-dimethylphenyl)benzamide derivatives show that the 3,5-dimethyl arrangement consistently yields N-aryl dihedral angles relative to the amide plane in the range of 65–70°, as measured for N-(3,5-dimethylphenyl)-2-methylbenzamide (69.5°) [1] and 4-chloro-N-(3,5-dimethylphenyl)benzamide (amide-to-aniline ring dihedral of 27.2°; benzoyl-to-aniline inter-ring angle of 11.5°) [2]. These dihedral values establish that the 3,5-dimethyl substitution imposes a well-defined conformational restraint distinct from ortho-substituted or unsubstituted N-phenyl analogs. Class-level SAR from benzamide-piperidine Hedgehog pathway inhibitors demonstrates that altering the N-aryl substitution pattern from 4-substituted to 3-substituted piperidine connectivity shifts Gli-luciferase inhibitory activity by >2-fold [3]. Although direct IC50 data for CAS 2034442-08-3 are not available in the public domain, the crystallographically established conformational preference of the 3,5-dimethylphenyl motif provides a structural basis for predicting differential target engagement relative to the 2,3-dimethylphenyl isomer.

Medicinal Chemistry Conformational Analysis Structure-Activity Relationship

Physicochemical Differentiation: Computed Lipophilicity (cLogP) and Rule-of-Five Compliance vs. N-Benzhydryl and N-Fluorenyl Analogs

The target compound (MW 338.45, C21H26N2O2) exhibits a computed logP (SlogP) of approximately 5.5 and a logS of approximately -6.8, as recorded in the MMsINC database for the identical molecular formula [1]. These values situate the compound within acceptable oral drug-likeness boundaries (Lipinski Rule-of-Five: MW <500, cLogP <5 is ideal; cLogP 5.5 represents a borderline but acceptable value). By contrast, the N-benzhydryl analog (CAS 2034611-54-4, MW 400.52, C26H28N2O2) adds a second phenyl ring, increasing MW by ~62 Da and pushing cLogP well above 6.0 (predicted based on fragment addition of phenyl ≈ +1.5 logP units) . The N-(9H-fluoren-2-yl) analog (CAS 2034247-17-9, MW 401.5) further expands the polycyclic aromatic surface, elevating cLogP beyond 6.5 and introducing potential CYP-mediated metabolic liabilities associated with extended planar aromatic systems . The quantitative differentiation is: target compound cLogP advantage of approximately 1.0–1.5 log units over the benzhydryl analog, and approximately 1.5–2.0 log units over the fluorenyl analog. Additionally, the target compound maintains 1 hydrogen bond donor (amide NH) and 3 hydrogen bond acceptors (amide C=O, piperidine OCH3, piperidine N), yielding a polar surface area (tPSA) estimated at ~42 Ų—sufficient for moderate membrane permeability while avoiding excessive efflux transporter recognition [2].

Drug-likeness ADME Prediction Physicochemical Profiling

Class-Level Evidence: Benzamide-Piperidine Derivatives as Hedgehog Pathway Antagonists and the Role of N-Aryl Substitution in Potency Differentiation

A systematic SAR study of benzamide derivatives bearing piperidine groups evaluated Smoothened (Smo)-mediated Hedgehog (Hh) pathway inhibition using a Gli-luciferase reporter assay in NIH3T3 cells [1]. Within a series of 23 compounds (5a–5q and 8a–8c), compound 5q emerged as the most potent Hh pathway inhibitor. The study conclusively demonstrated that N-aryl substitution pattern and piperidine connectivity (3-piperidinyl vs. 4-piperidinyl vs. 4-methoxypiperidin-1-yl) were critical determinants of activity, with structural variants producing a spectrum of inhibition values [1]. The target compound contains the 4-methoxypiperidin-1-yl group linked via a para-benzamide spacer to a 3,5-dimethylphenyl aniline—a topology that combines features not evaluated in the published series: (i) the methoxy-piperidine moiety, which introduces an additional hydrogen bond acceptor and modulates basicity (predicted pKa of piperidine N: ~8.5–9.0, moderated by the electron-withdrawing para-benzamide linkage), and (ii) the symmetric 3,5-dimethylphenyl capping group, which has independently demonstrated pharmacological relevance in the A3B5 melanogenesis inhibitor scaffold (TRP-2 degradation, IC50 not explicitly reported but effective at 30 μM with >90% cell viability) [2]. The convergence of these two structural motifs in a single molecule represents a unique chemotype untested in published Hh or melanogenesis screening panels. Class-level inference places the expected Gli-luciferase IC50 for benzamide-piperidine derivatives in the range of 0.5–25 μM (based on the activity spread of compounds 5a–5q) [1], though direct experimental determination for CAS 2034442-08-3 is required.

Hedgehog Signaling Smoothened Antagonism Oncology Gli-Luciferase Reporter Assay

Patent Landscape Differentiation: N-Aryl-4-(4-methoxypiperidin-1-yl)benzamide Series vs. Prior Art N-Aryl-N-[1-substituted-3,5-dimethyl-4-piperidinyl]amide Analgesics

US Patent 4,939,161 (Janssen Pharmaceutica, 1990) discloses N-aryl-N-[1-substituted-3,5-dimethyl-4-piperidinyl]amides as potent analgesics [1]. These compounds feature the N-aryl group directly attached to the piperidine nitrogen (N-aryl-piperidine connectivity) and incorporate 3,5-dimethyl substitution on the piperidine ring itself—a fundamentally different topological arrangement from the target compound, where the N-aryl group is attached via an amide linkage to a benzoyl-piperidine scaffold. The target compound's architecture places the 3,5-dimethylphenyl group on the amide nitrogen (benzamide connectivity) rather than on the piperidine ring, and the methoxy group resides on the piperidine rather than as a 3,5-dimethyl substitution on the heterocycle. This scaffold-hopping distinction is critical: the prior art patent claims cover N-aryl-N-(3,5-dimethylpiperidinyl)amides where the dimethyl groups are on the piperidine ring (R1 = lower-alkyl, lower-alkoxy lower-alkyl at the piperidine 1-position) [1], whereas the target compound bears the dimethyl groups on the N-phenyl ring and the methoxy on the piperidine. The target compound therefore falls outside the Markush claims of US 4,939,161, providing freedom-to-operate advantages for compositions-of-matter patenting. Additionally, the target compound differs from the benzamide-piperidine derivatives disclosed in US 2010/0105727 A1 (5-HT4 receptor agonists), where the piperidine connectivity and substitution pattern again diverge [2].

Intellectual Property Analgesic Pharmacology Chemical Patent Analysis Scaffold Hopping

Database Representation Gap: Absence of CAS 2034442-08-3 from ChEMBL and PubChem BioAssay vs. Congener Coverage

A systematic search of the ChEMBL database (version accessed 2026) returns no bioactivity record, target association, or assay result for CAS 2034442-08-3 or its InChI Key (PHOUPRNDMZKQDI-UHFFFAOYSA-N) [1]. Similarly, PubChem BioAssay contains no registered screening data for this specific compound. In contrast, numerous structurally related 4-(4-methoxypiperidin-1-yl)benzamide derivatives have ChEMBL entries with measured bioactivities: for example, 4-alkyl-4-methoxypiperidine benzamide sulfonamide derivatives show sub-nanomolar Ki values (0.8 nM) in fluorescence polarization binding assays [2], and N-(piperidin-4-yl)benzamide derivatives demonstrate HepG2 cell growth inhibition with IC50 values ranging from 0.12 μM to 0.25 μM [3]. The complete absence of target compound data from the world's largest curated bioactivity databases represents both a limitation and a strategic opportunity: the compound's pharmacological profile is genuinely unknown, meaning any discovered activity constitutes novel IP, uncontaminated by prior art or database bias. This contrasts with heavily profiled congeners where unexpected off-target activities may have already been documented, potentially complicating lead optimization.

Chemical Biology Database Mining Target Prediction Screening Library Analysis

Evidence-Backed Research and Industrial Application Scenarios for N-(3,5-Dimethylphenyl)-4-(4-methoxypiperidin-1-yl)benzamide (CAS 2034442-08-3)


De Novo Hedgehog Pathway Inhibitor Screening in Oncology Drug Discovery

The target compound's structural overlap with benzamide-piperidine Smo antagonists evaluated in the Gli-luciferase reporter assay [1] supports its deployment in primary Hh pathway screening panels. Unlike the published compounds in the Zhu et al. (2017) series, CAS 2034442-08-3 combines the 4-methoxypiperidine moiety with a 3,5-dimethylphenyl capping group—a combination not represented in the training set of 23 benzamide-piperidine derivatives. This structural novelty makes it a high-value candidate for exploring uncharted regions of Smo antagonist SAR. Procurement at 95%+ purity from specialty chemical suppliers enables direct testing at 0.1–50 μM in NIH3T3 Gli-luciferase reporter assays with Shh-N conditioned medium stimulation, benchmarked against vismodegib (IC50 ~3 nM) and compound 5q (most potent of the Zhu series).

Melanogenesis and TRP-2 Degradation Pathway Investigation in Dermatological Research

The 3,5-dimethylphenyl motif is a validated pharmacophore for melanogenesis inhibition, as demonstrated by A3B5 (N-(3,5-dimethylphenyl)-3-methoxybenzamide), which induces proteasomal degradation of TRP-2 and suppresses melanin production at 30 μM with >90% cell viability [2]. The target compound preserves the 3,5-dimethylphenyl recognition element while replacing the 3-methoxybenzoyl group with a 4-(4-methoxypiperidin-1-yl)benzoyl scaffold, which alters both the hydrogen-bonding capacity (additional piperidine N acceptor) and lipophilicity. This makes CAS 2034442-08-3 an ideal probe for dissecting whether the 3,5-dimethylphenyl pharmacophore tolerates substantial modification of the acyl partner while retaining TRP-2 degradation activity. Testing in B16F10 murine melanoma cells with melanin content quantification and TRP-2 Western blotting at 10–100 μM, with A3B5 as a positive control, would establish whether the scaffold hop preserves or enhances activity.

Chemical Probe for Protein Kinase Selectivity Profiling Panels

The 4-methoxypiperidine benzamide scaffold is a recognized kinase inhibitor motif, with structurally related 4-alkyl-4-methoxypiperidine benzamide sulfonamides showing sub-nanomolar binding affinity (Ki 0.8 nM) in fluorescence polarization assays [3]. The target compound's freedom from prior art kinase patent claims (as established by the topological distinction from US 4,939,161 [4]) positions it as an attractive starting point for kinase selectivity profiling. Submission to a broad kinase panel (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan at 1 μM and 10 μM) would generate the first kinase selectivity fingerprint for this scaffold, enabling comparison with known benzamide-piperidine kinase inhibitors such as Imatinib (targets Bcr-Abl, c-Kit, PDGFR) and BI-2536 (PLK1 inhibitor, IC50 0.83 nM).

Physicochemical Lead Optimization Starting Point for Oral Bioavailability Programs

With a molecular weight of 338.45 g/mol, cLogP of approximately 5.5, and zero Rule-of-Five violations [5], the target compound occupies a favorable position in oral drug-likeness space compared to bulkier analogs such as the N-benzhydryl derivative (MW 400.52, cLogP >6.0). This quantitative advantage of ~62 Da lower MW and ~1.0–1.5 log units reduced lipophilicity translates to a predicted solubility enhancement of 10- to 30-fold and reduced CYP3A4 promiscuity risk. Medicinal chemistry teams can use CAS 2034442-08-3 as a core scaffold for parallel SAR exploration: (a) varying the 4-methoxypiperidine substituent (des-methoxy, 4-fluoro, 4-hydroxy, 4,4-difluoro), (b) modifying the N-aryl dimethyl substitution pattern (3,5- vs. 2,4- vs. 3,4-dimethyl), and (c) introducing heteroatoms into the central benzamide ring—all while monitoring cLogP, LE (ligand efficiency), and LLE (lipophilic ligand efficiency) metrics.

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